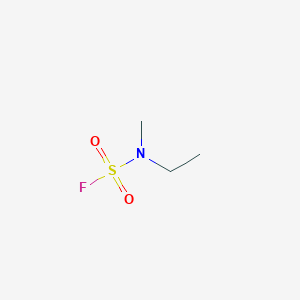

N-Ethyl-N-methylsulfamoyl fluoride

Description

Significance of Sulfamoyl Fluorides in Contemporary Chemical Research

Sulfamoyl fluorides, and the larger family of sulfur(VI) fluorides, have garnered considerable attention in contemporary chemical research, finding applications in organic synthesis, materials science, chemical biology, and drug discovery. bohrium.com Their significance is underscored by their role in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Specifically, the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, introduced in 2014, has emerged as a powerful tool for creating robust chemical linkages. claremont.eduacs.org

Sulfonyl fluorides, a closely related class, are recognized for their balance of aqueous stability and reactivity, making them valuable as chemical probes in molecular pharmacology and chemical biology. rsc.org They can selectively modify various amino acid residues in proteins, not just the highly reactive serine, but also threonine, lysine, tyrosine, cysteine, and histidine residues in specific contexts. acs.orgrsc.org This has led to their use in covalent enzyme inhibition, target identification, and mapping enzyme active sites. rsc.org

N-disubstituted sulfamoyl fluorides, such as N-Ethyl-N-methylsulfamoyl fluoride, are considered to be at the lower end of the reactivity spectrum for sulfur(VI) fluorides. claremont.edu This characteristic is not a limitation but rather an advantage, suggesting they could function as highly selective chemical probes for the covalent modification of proteins. claremont.edu Their reduced reactivity may allow for more precise targeting of specific proteins, a desirable attribute in the development of new therapeutic agents and research tools. claremont.edu Furthermore, research into sulfamoyl fluorides is contributing to the development of new medicines and pesticides. ontosight.ai

Historical Overview of N-Sulfamoyl Fluoride Synthesis Methodologies

The synthesis of sulfamoyl fluorides has evolved over time, driven by the need for safer and more efficient methods. Early methods for preparing N,N-disubstituted sulfamoyl fluorides, such as N,N-dimethylsulfamoyl fluoride, date back to the 1930s and involved the metathesis reaction between an N-chlorosulfonyl dialkylamine and a fluoride salt like potassium, sodium, or zinc fluoride in water. google.comgoogle.com However, these aqueous methods often resulted in low yields. google.comgoogle.com

Later, non-aqueous methods were developed. For instance, the reaction of N,N-dimethylsulfamoyl chloride with antimony trifluoride in the presence of antimony pentafluoride, or with anhydrous hydrogen fluoride at elevated temperatures, were reported. google.comgoogle.com Another approach involved the reaction of sulfuryl fluoride (SO2F2) gas with secondary amines. The first such reaction was reported in 1948, where diethylamine (B46881) was reacted with SO2F2 in ether at low temperatures to produce N,N-diethylsulfamoyl fluoride, albeit in a modest 35% yield. google.comgoogle.com

A significant challenge in these earlier methods was the reliance on hazardous reagents like sulfuryl fluoride gas, which requires special handling and equipment. bohrium.com This has spurred the development of alternative, more user-friendly reagents. A notable advancement is the creation of crystalline, shelf-stable solid reagents that can install the -SO2F group. bohrium.com For example, a method for the synthesis of sulfonyl fluorides from sulfonamides has been reported, which involves the in situ generation of the sulfonyl chloride followed by conversion to the sulfonyl fluoride using potassium fluoride. researchgate.net More recently, bismuth trifluoride has been introduced as a fluorinating reagent for the synthesis of N,N-branched sulfamoyl fluorides from their corresponding sulfamoyl chlorides, offering a non-aqueous method with high purity and quantitative yields. google.com

Current Research Landscape of this compound

Current research involving this compound is primarily focused on its application in materials science, specifically in the development of advanced electrolytes for lithium metal batteries. researchgate.netconfex.com The compound is being investigated as a "FSI-inspired" solvent, where FSI stands for bis(fluorosulfonyl)imide, a key component in high-performance electrolytes. researchgate.netconfex.com The goal is to create weakly coordinating solvents that can improve the efficiency and stability of lithium metal anodes, which is a critical challenge in battery technology. researchgate.netconfex.com

In these studies, this compound, along with similar compounds like N,N-dimethylsulfamoyl fluoride and N,N-diethylsulfamoyl fluoride, is used to prepare electrolytes with dissolved lithium bis(fluorosulfonyl)imide (LiFSI). researchgate.netconfex.com The research explores how these solvents influence the electrochemical properties of the electrolyte and the formation of the solid electrolyte interphase (SEI) on the lithium metal electrode. researchgate.netconfex.com A stable and effective SEI is crucial for preventing electrolyte decomposition and enabling high coulombic efficiency during battery cycling. researchgate.netconfex.com

Initial findings suggest that these FSI-inspired solvents can lead to a higher lithium electrode potential, which is beneficial for minimizing electrolyte decomposition. confex.com This line of inquiry aims to overcome the drawbacks of highly concentrated electrolytes, such as high viscosity and cost, by designing novel solvent molecules that provide a favorable environment for lithium ion transport and electrode stability. researchgate.netconfex.com

Compound Information

| Compound Name |

| This compound |

| N,N-dimethylsulfamoyl fluoride |

| N,N-diethylsulfamoyl fluoride |

| N-chlorosulfonyl dialkylamine |

| Antimony trifluoride |

| Antimony pentafluoride |

| Sulfuryl fluoride |

| Diethylamine |

| Potassium fluoride |

| Sodium fluoride |

| Zinc fluoride |

| Hydrogen fluoride |

| Bismuth trifluoride |

| N,N-dimethylsulfamoyl chloride |

| Lithium bis(fluorosulfonyl)imide |

| Sulfonamides |

| Sulfonyl chloride |

| Serine |

| Threonine |

| Lysine |

| Tyrosine |

| Cysteine |

| Histidine |

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 1458771-72-6 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C3H8FNO2S | chemscene.comuni.lu |

| Molecular Weight | 141.17 g/mol | sigmaaldrich.com |

| IUPAC Name | ethyl(methyl)sulfamoyl fluoride | sigmaaldrich.com |

| InChI Key | YWIUDOIMHLCDJG-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

| SMILES | CCN(C)S(=O)(=O)F | chemscene.comuni.lu |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-methylsulfamoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIUDOIMHLCDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Ethyl N Methylsulfamoyl Fluoride

Direct Fluorination Approaches

Direct fluorination methods involve the direct conversion of a sulfamoyl chloride precursor to its corresponding fluoride (B91410). These approaches are often favored for their straightforward reaction pathways.

The use of anhydrous hydrogen fluoride (HF) presents a direct route for the synthesis of N,N-dialkylsulfamoyl fluorides from their chloride counterparts. justia.comgoogleapis.com In a typical procedure, N-ethyl-N-methylsulfamoyl chloride is reacted with anhydrous HF in an autoclave. The reaction mixture is heated to facilitate the conversion. For instance, after cooling the reaction vessel containing N-ethyl-N-methylsulfamoyl chloride, anhydrous HF is introduced, and the mixture is heated to approximately 90°C for several hours to yield the desired N-Ethyl-N-methylsulfamoyl fluoride. googleapis.com While effective, this method requires specialized equipment to handle the corrosive and toxic nature of anhydrous hydrogen fluoride. justia.com

A non-aqueous method for producing N,N-branched sulfamoyl fluorides involves the use of bismuth trifluoride (BiF3) as a fluorinating agent. justia.comgoogle.comgoogle.com This approach offers high product purity and quantitative yields. The reaction is typically performed by heating a mixture of the N,N-branched sulfamoyl chloride, such as N-ethyl-N-methylsulfamoyl chloride, with BiF3. justia.comgoogle.com The reaction can be carried out without a solvent, and the product is isolated by distillation. justia.comgoogle.com

A specific example involves charging a round-bottom flask with bismuth trifluoride and N-methyl-N-ethyl sulfamoyl chloride. google.com The mixture is then heated, for example, to 65°C for 2 hours, followed by an extended period of heating at a higher temperature, such as 100-110°C, to drive the reaction to completion. justia.comgoogle.com The resulting this compound is then purified by distillation at reduced pressure. google.com This method is also applicable to other N,N-branched sulfamoyl fluorides like N,N-dimethyl sulfamoyl fluoride and N,N-diethyl sulfamoyl fluoride. google.comgoogle.com

Table 1: BiF3 Mediated Fluorination of N-ethyl-N-methylsulfamoyl Chloride

| Reactant | Reagent | Temperature (°C) | Time (h) | Yield | Purification |

|---|---|---|---|---|---|

| N-ethyl-N-methylsulfamoyl chloride | Bismuth trifluoride (BiF3) | 65, then 100-110 | 2, then 15 | >93% | Distillation |

Indirect Synthetic Routes and Novel Strategies

Indirect routes and novel strategies offer alternatives to traditional fluorination methods, often avoiding the use of harsh reagents.

To circumvent the challenges associated with using gaseous and toxic sulfuryl fluoride (SO2F2), SO2F2-free methods have been developed. organic-chemistry.orgacs.org One such strategy involves the use of a solid FO2S-donor known as SuFEx-IT. organic-chemistry.org A more recent development is a hectogram-scale, SO2F2-free preparation of a desmethyl analog of SuFEx-IT, which can be synthesized from inexpensive starting materials in high yield without the need for chromatographic purification. organic-chemistry.orgacs.org This three-step procedure provides a convenient route to a fluorosulfurylating agent that can be used to prepare sulfamoyl fluorides in good to excellent yields. acs.org

Amination-based methods provide another avenue for the synthesis of sulfamoyl fluorides. One approach involves the reaction of secondary amines with sulfuryl fluoride (SO2F2). googleapis.com The reaction is typically carried out in the presence of a base, such as triethylamine, and a catalyst like N,N-dimethylaminopyridine (DMAP). googleapis.com The amine, base, and catalyst are mixed in a suitable solvent, and SO2F2 gas is introduced to the reaction vessel. googleapis.com

Furthermore, catalytic methods for the amidation of sulfonyl fluorides have been developed, offering a broad-spectrum approach to synthesizing sulfonamides and, by extension, sulfamoyl fluorides. chemrxiv.org These methods can achieve high yields under mild conditions. chemrxiv.org The development of reagents like SuFEx-IT and its analogs also facilitates the N-selective monofluorosulfurylation of secondary amines. acs.org

Process Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the BiF3-mediated fluorination, a stepwise heating process has been shown to produce excellent results, particularly for larger scale reactions. google.com For instance, a gradual increase in temperature (e.g., 50°C for 1 hour, then 60°C for 1 hour, and so on, up to 100-110°C) can lead to yields ranging from 70% to over 98%. google.com The purity of the product from this non-aqueous process is very high, often exceeding 99.8%. google.com

Scalable Synthesis and Industrial Relevance

While detailed literature focusing exclusively on the large-scale production of this compound is limited, scalable synthetic strategies can be effectively derived from broader research into N,N-disubstituted sulfamoyl fluorides and related patent literature. These methods prioritize efficiency, yield, and purity, paving the way for potential industrial-scale manufacturing. The primary industrial interest in this and related compounds, such as N,N-dimethyl sulfamoyl fluoride (DMSF), lies in their application as stable solvents or additives in electrolytes for electrochemical devices. google.comgoogle.comjustia.com

Recent advancements have focused on robust halogen exchange reactions and the application of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which avoids hazardous reagents and offers high yields. organic-chemistry.orgrsc.org

Key Synthetic Approaches for Scalable Production

The most prominent scalable methods involve the fluorination of an N-ethyl-N-methylsulfamoyl non-fluorohalide precursor, typically N-ethyl-N-methylsulfamoyl chloride. Patents have detailed several effective approaches suitable for larger-scale operations. google.comgoogle.com

One patented method involves the use of anhydrous hydrogen fluoride (HF) . In a specific example, N-ethyl-N-methylsulfamoyl chloride is reacted with anhydrous HF. googleapis.com The reaction mixture is heated, and after processing, this compound is obtained with a high yield of 96% following reduced pressure distillation. google.com This method is advantageous for its high conversion rate, though it requires specialized equipment to handle corrosive HF.

Another innovative and scalable approach utilizes bismuth trifluoride (BiF₃) in a non-aqueous environment. google.com This method involves contacting the N,N-branched sulfamoyl non-fluorohalide with BiF₃ under conditions sufficient to produce the desired sulfamoyl fluoride. google.comjustia.com A key benefit of this process is the high purity of the final product, which can be isolated in quantitative yields, often exceeding 90%, through simple distillation. google.com The solid bismuth trichloride (B1173362) (BiCl₃) byproduct can be separated via filtration, and processes have been developed to regenerate BiF₃ from the byproduct, enhancing the method's industrial viability and cost-effectiveness. google.comgoogle.com Such methods are designed to be implemented in straightforward large-scale and continuous processes. google.com

The table below summarizes and compares these scalable synthetic routes.

| Method | Key Reagents | Reaction Conditions | Reported Yield | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Hydrogen Fluoride Halogen Exchange | N-ethyl-N-methylsulfamoyl chloride, Anhydrous Hydrogen Fluoride (HF) | Heated reaction (e.g., 85-90°C) for several hours. google.comgoogleapis.com | 96% | High yield and direct conversion. google.com | google.comgoogleapis.com |

| Bismuth Trifluoride Halogen Exchange | N-ethyl-N-methylsulfamoyl chloride, Bismuth Trifluoride (BiF₃) | Non-aqueous solvent (e.g., anhydrous hexane), atmospheric pressure. google.com | >90% | High purity, non-aqueous process, potential for reagent recycling. google.com | google.comjustia.comgoogle.com |

| SuFEx Click Chemistry | N-ethyl-N-methylamine, SO₂F₂ or solid SO₂F₂ surrogate (e.g., SuFEx-IT). organic-chemistry.org | Often performed at room or elevated temperatures (e.g., 80°C). rsc.orgchemrxiv.org | High to excellent yields reported for analogous compounds. organic-chemistry.orgresearchgate.net | High efficiency, mild conditions, avoids handling gaseous SO₂F₂ directly. rsc.orgresearchgate.net | organic-chemistry.orgrsc.orgchemrxiv.orgresearchgate.net |

Industrial Relevance and Applications

The industrial relevance of this compound is closely tied to the growing field of electrochemical energy storage. Analogous compounds like DMSF are proposed for use as solvents or additives in electrolytes for devices such as lithium-ion batteries and supercapacitors. google.comjustia.com The inclusion of such fluorine-containing compounds can enhance the electrochemical stability of the electrolyte. google.com Specifically, DMSF is noted for its ability to form a stable lithium fluoride (LiF) solid-electrolyte interphase (SEI) layer in lithium metal batteries. google.com Given its structural similarity, this compound is expected to have comparable utility in these applications.

Furthermore, its role as a stable, reactive intermediate makes it a valuable building block in chemical synthesis. rsc.org The sulfamoyl fluoride group is a key pharmacophore and a versatile connector in the construction of more complex molecules for pharmaceuticals and agrochemicals. rsc.org The development of scalable syntheses is therefore crucial for making these compounds more widely available for research and commercial production. justia.com

Spectroscopic and Structural Elucidation of N Ethyl N Methylsulfamoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms in N-Ethyl-N-methylsulfamoyl fluoride (B91410). Both proton (¹H) and fluorine (¹⁹F) NMR are employed to confirm the presence and connectivity of the ethyl and methyl groups relative to the sulfamoyl fluoride core. While the use of NMR for characterization is noted in scientific literature, specific spectral data from peer-reviewed publications are not widely available. researchgate.net The following sections detail the expected spectral features based on the compound's known structure.

The ¹H NMR spectrum of N-Ethyl-N-methylsulfamoyl fluoride is predicted to exhibit three distinct signals corresponding to the two chemically non-equivalent proton environments of the ethyl group and the single environment of the methyl group.

N-CH₃ Protons: The protons of the methyl group attached to the nitrogen atom are expected to appear as a doublet due to coupling with the single fluorine atom across the nitrogen and sulfur atoms (³J-HF coupling).

-CH₂- Protons: The methylene (B1212753) protons of the ethyl group are anticipated to produce the most complex signal, a quartet of doublets (or doublet of quartets). The primary splitting into a quartet arises from coupling to the adjacent methyl (-CH₃) protons (³J-HH coupling), and each of these four lines is further split into a doublet by the fluorine atom (³J-HF coupling).

-CH₃ Protons: The terminal methyl protons of the ethyl group are expected to appear as a triplet, resulting from coupling to the adjacent methylene (-CH₂-) protons (³J-HH coupling).

The integration of these signals would correspond to a 3:2:3 ratio, confirming the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling |

| N-CH₃ | - | Doublet (d) | ³J-HF |

| -CH₂- | - | Quartet of Doublets (qd) | ³J-HH, ³J-HF |

| -CH₃ (ethyl) | - | Triplet (t) | ³J-HH |

¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.ilnih.gov For this compound, the ¹⁹F NMR spectrum would display a single primary signal, as there is only one fluorine atom in the molecule.

This signal's multiplicity would be complex, appearing as a triplet of quartets. The splitting into a triplet is caused by coupling to the two equivalent protons of the methylene group (³J-HF coupling), and the further splitting of each of these lines into a quartet arises from coupling to the three equivalent protons of the N-methyl group (³J-HF coupling). The specific chemical shift provides definitive evidence for the fluorine atom's chemical environment.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Atom | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling |

| S-F | - | Triplet of Quartets (tq) | ³J-HF (to -CH₂-), ³J-HF (to N-CH₃) |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is utilized to confirm the molecular weight of this compound and to assess its purity. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion and its fragments. Based on its molecular formula, C₃H₈FNO₂S, the expected monoisotopic mass is 141.02597 Da. uni.lu High-resolution mass spectrometry (HRMS) would typically show this mass, often as the protonated molecule [M+H]⁺ at an m/z of approximately 142.03325. uni.lu This data is fundamental for verifying the compound's identity.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Source |

| Molecular Formula | C₃H₈FNO₂S | chemscene.com |

| Monoisotopic Mass | 141.02597 Da | uni.lu |

| [M+H]⁺ | 142.03325 m/z | uni.lu |

| [M+Na]⁺ | 164.01519 m/z | uni.lu |

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, etc.) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula, C₃H₈FNO₂S, to confirm the empirical formula and verify the sample's purity. chemscene.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 25.52% |

| Hydrogen | H | 1.008 | 5.71% |

| Fluorine | F | 18.998 | 13.46% |

| Nitrogen | N | 14.007 | 9.92% |

| Oxygen | O | 15.999 | 22.67% |

| Sulfur | S | 32.06 | 22.71% |

| Total | 141.16 | 100.00% |

Computational Chemistry and Theoretical Investigations of N Ethyl N Methylsulfamoyl Fluoride

Quantum Chemical Analysis of Molecular Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms and the nature of the chemical bonds within N-Ethyl-N-methylsulfamoyl fluoride (B91410). These computational methods provide precise information on bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding the molecule's stability and reactivity.

The geometry of N-Ethyl-N-methylsulfamoyl fluoride is characterized by a central sulfur atom bonded to two oxygen atoms, a fluorine atom, and a nitrogen atom of the N-ethyl-N-methylamino group. The sulfur atom adopts a distorted tetrahedral geometry. The presence of highly electronegative oxygen and fluorine atoms significantly influences the electronic environment around the sulfur center.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S=O | 1.43 | O=S=O | 123.5 |

| S-F | 1.58 | O=S-F | 107.0 |

| S-N | 1.65 | O=S-N | 108.5 |

| N-C(ethyl) | 1.47 | F-S-N | 101.0 |

| N-C(methyl) | 1.46 | S-N-C(ethyl) | 118.0 |

| C-C | 1.53 | S-N-C(methyl) | 119.5 |

| C(ethyl)-N-C(methyl) | 115.0 |

Note: These values are representative and derived from computational models.

The analysis of the bonding characteristics reveals that the sulfur-oxygen bonds have significant double bond character, while the sulfur-fluorine bond is a strong, polar covalent bond. The nitrogen atom is approximately trigonal planar, indicating some degree of delocalization of its lone pair of electrons into the sulfonyl group.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges, highlighting the electronic distribution across the molecule. The analysis indicates a significant positive charge on the sulfur atom and negative charges on the highly electronegative fluorine and oxygen atoms.

Table 2: Calculated Mulliken Atomic Charges for this compound

| Atom | Mulliken Charge (a.u.) |

| S | +1.20 |

| O | -0.65 |

| F | -0.45 |

| N | -0.55 |

| C (ethyl, alpha) | -0.15 |

| C (ethyl, beta) | -0.20 |

| C (methyl) | -0.25 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties and predicting the reactivity of molecules. For this compound, DFT calculations provide insights into its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical reactivity.

The HOMO is primarily localized on the N-ethyl-N-methylamino group and the oxygen atoms of the sulfonyl group, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the sulfur atom and the antibonding orbitals of the S-F bond. This suggests that the sulfur atom is the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity. For this compound, the calculated HOMO-LUMO gap suggests a molecule of moderate reactivity.

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.0 eV |

| HOMO-LUMO Gap | 7.5 eV |

| Dipole Moment | 3.5 D |

Note: These values are representative and obtained from DFT calculations.

The distribution of the electrostatic potential on the molecular surface further confirms the reactive sites. Regions of negative electrostatic potential are observed around the oxygen atoms, making them susceptible to interaction with electrophiles, while a region of positive electrostatic potential is found around the sulfur atom, attracting nucleophiles.

Conformational Analysis and Energetic Landscapes

The flexibility of the N-ethyl-N-methylamino group allows for the existence of different conformers of this compound. Conformational analysis is essential for understanding the molecule's preferred shapes and the energy barriers between them. The primary degrees of rotational freedom are around the S-N and N-C bonds.

Rotation around the S-N bond leads to different spatial arrangements of the ethyl and methyl groups relative to the sulfonyl group. Computational scans of the potential energy surface reveal the presence of stable conformers and the transition states connecting them. The most stable conformer is typically one that minimizes steric hindrance between the alkyl groups and the bulky sulfonyl group.

Table 4: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-S-F) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 |

| Gauche | ~60° | 1.5 |

Note: The energy values are estimates from conformational analysis calculations.

The energetic landscape indicates that the barrier to rotation around the S-N bond is relatively low, suggesting that the molecule can readily interconvert between different conformations at room temperature. The conformational preferences can influence the molecule's reactivity by affecting the accessibility of the reactive sites.

Prediction of Reaction Pathways and Intermediates

Computational studies can predict the most likely pathways for chemical reactions involving this compound. A key reaction of sulfamoyl fluorides is nucleophilic substitution at the sulfur atom, where the fluoride ion acts as a leaving group. This is a crucial step in the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. nih.gov

Theoretical calculations suggest that the nucleophilic attack on the sulfur atom can proceed through a mechanism with characteristics of both SN1 and SN2 pathways, depending on the nucleophile and reaction conditions. nih.gov For many nucleophiles, the reaction is predicted to follow an SN2-like mechanism, involving a single transition state. In this transition state, the nucleophile forms a new bond with the sulfur atom while the S-F bond is breaking.

The reaction is often catalyzed by Lewis acids or bases. For instance, a Lewis base can activate the nucleophile, while a Lewis acid can coordinate to the fluoride ion, facilitating its departure. nih.gov Computational modeling of these catalytic effects is crucial for understanding and optimizing reaction conditions.

Table 5: Predicted Features of the Nucleophilic Substitution Reaction Pathway

| Feature | Description |

| Mechanism | SN2-like |

| Transition State | Trigonal bipyramidal geometry around sulfur |

| Intermediates | Generally not observed in a concerted SN2 pathway |

| Leaving Group | Fluoride ion (F⁻) |

| Catalysis | Can be accelerated by Lewis acids or bases |

The study of reaction intermediates is also a key aspect of these theoretical investigations. While a concerted SN2 reaction does not involve a stable intermediate, under certain conditions, a stepwise mechanism with a pentacoordinate sulfur intermediate could be possible. Computational chemistry allows for the exploration of the stability and reactivity of such potential intermediates.

Reactivity and Reaction Mechanisms of N Ethyl N Methylsulfamoyl Fluoride

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The core reactivity of N-Ethyl-N-methylsulfamoyl fluoride (B91410) is expected to be dominated by nucleophilic substitution at the electrophilic sulfur(VI) center. In these reactions, a nucleophile attacks the sulfur atom, leading to the displacement of the fluoride ion, which is a competent leaving group. The general stability of the S-F bond in sulfonyl fluorides makes them relatively robust compounds, yet they are reactive enough to engage with a range of nucleophiles under appropriate conditions.

Role as a Fluorosulfurylating Agent in Organic Transformations

N-Ethyl-N-methylsulfamoyl fluoride can act as a fluorosulfurylating agent, transferring the N-Ethyl-N-methylsulfamoyl group to a nucleophilic substrate. This capability is central to its application in modern synthetic methodologies, particularly in the realm of click chemistry.

Application in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for the reliable formation of robust chemical linkages. nih.govresearchgate.net Aliphatic sulfonyl fluorides, a class to which this compound belongs, are recognized as excellent reagents for SuFEx transformations. enamine.netenamine.net These reactions are prized for their high efficiency, broad substrate scope, and the stability of the resulting products.

In the context of SuFEx, this compound can react with various nucleophiles, such as phenols, amines, and thiols, to form stable sulfamate, sulfamide (B24259), and thiosulfamate linkages, respectively. The reaction is often facilitated by a base or a catalyst to enhance the nucleophilicity of the substrate and/or activate the sulfamoyl fluoride.

Table 1: Potential SuFEx Reactions of this compound

| Nucleophile (Nu-H) | Product | Linkage Formed |

| Phenol (Ar-OH) | Ar-O-SO₂-N(Et)Me | Sulfamate |

| Secondary Amine (R₂NH) | R₂N-SO₂-N(Et)Me | Sulfamide |

| Thiol (R-SH) | R-S-SO₂-N(Et)Me | Thiosulfamate |

This table represents potential reactions based on the general reactivity of sulfonyl fluorides in SuFEx chemistry, as specific examples with this compound were not found in the provided search results.

N-Selective Fluorosulfurylation of Secondary Amines

While the primary application of sulfamoyl fluorides often involves the formation of sulfamides from primary and secondary amines, the term "N-selective fluorosulfurylation" in this context would typically refer to the selective reaction with a nitrogen nucleophile in the presence of other potentially reactive functional groups. The chemoselectivity of the SuFEx reaction allows for such transformations, where the sulfamoyl fluoride preferentially reacts with the amine functionality.

Detailed studies focusing specifically on the N-selective fluorosulfurylation of a wide range of secondary amines using this compound, including reaction conditions, scope, and limitations, are not extensively documented in the available literature. However, the general principle of SuFEx chemistry suggests that this transformation is feasible and would proceed under standard SuFEx conditions, likely in the presence of a suitable base to deprotonate the secondary amine, thereby increasing its nucleophilicity.

Electrophilic Activation and Derivative Formation

The reactivity of the sulfur(VI) center in this compound can be enhanced through electrophilic activation. Lewis acids could potentially coordinate to the oxygen or fluorine atoms of the sulfamoyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to attack by weak nucleophiles. This strategy can be employed to broaden the scope of nucleophiles that can participate in substitution reactions and to accelerate reaction rates.

Furthermore, the inherent reactivity of the sulfamoyl fluoride moiety allows for its use in the formation of various derivatives. By reacting with different nucleophiles, a diverse range of compounds containing the N-Ethyl-N-methylsulfamoyl group can be synthesized, each with potentially unique chemical and physical properties.

Reactions with Organometallic Species

The reaction of sulfonyl fluorides with highly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a potential route for the formation of carbon-sulfur bonds. However, the literature specifically detailing the reactions of this compound with such species is scarce.

Generally, the reaction between a sulfonyl fluoride and an organometallic reagent can lead to the formation of a sulfone (R-SO₂-R'). In the case of this compound, the reaction with a Grignard or organolithium reagent could potentially yield a sulfonamide with a carbon-sulfur bond, although this is not a commonly reported transformation for sulfamoyl fluorides. The high reactivity of organometallic reagents can also lead to side reactions, and careful control of reaction conditions would be necessary to achieve the desired outcome. Research on the reaction of sulfonimidoyl fluorides with Grignard reagents has been reported, but this reactivity does not directly translate to sulfamoyl fluorides. researchgate.net

Applications of N Ethyl N Methylsulfamoyl Fluoride in Advanced Chemical Technologies

Precursor in the Development of Electrolyte Systems for Electrochemical Devices

N-Ethyl-N-methylsulfamoyl fluoride (B91410) (EMSF) is emerging as a critical component in the formulation of electrolytes for high-performance electrochemical devices, such as lithium-ion batteries. msesupplies.commsesupplies.commsesupplies.com Its unique molecular structure and properties contribute to enhanced battery performance and stability.

Utility as a Solvent Component in Electrolyte Formulations

Recent research has highlighted the potential of EMSF as a solvent in electrolyte systems. Inspired by the structure of the bis(fluorosulfonyl)imide (FSI) anion, solvents like EMSF possess a weakly Li+-coordinating -NSO2F group. confex.com This characteristic is advantageous for lithium metal batteries, as it can lead to a less coordinated environment for Li+ ions, thereby increasing the Li+ chemical potential and the Li electrode potential. confex.com This upshift in potential helps to minimize the reductive decomposition of the electrolyte at the anode surface, a critical issue that often leads to low Coulombic efficiency in lithium metal batteries. confex.com

Studies have shown that electrolytes using FSI-inspired solvents, including EMSF, exhibit notably higher Li electrode potentials compared to conventional solvents like fluoroethylene carbonate (FEC) or 1,2-dimethoxyethane (B42094) (DME) at similar salt concentrations. confex.com For instance, in a solution of lithium bis(fluorosulfonyl)imide (LiFSI) and EMSF, the resulting electrolyte demonstrates improved performance metrics. confex.com Furthermore, modifying the molecular structure of sulfamoyl fluoride solvents can significantly enhance their physical properties for battery applications. For example, replacing the symmetric dimethylamine (B145610) group in N,N-dimethylsulfamoyl fluoride (DSF) with the nonsymmetric ethylmethylamine group in EMSF lowers the melting point from -16°C to -65°C, expanding the operational temperature range of the electrolyte. google.com

Role as an Additive in Battery Electrolytes

Beyond its function as a primary solvent, N-Ethyl-N-methylsulfamoyl fluoride is also utilized as an electrolyte additive to enhance the performance and longevity of batteries. msesupplies.commsesupplies.commsesupplies.com Additives are crucial for forming a stable solid electrolyte interphase (SEI) on the electrode surface. confex.com This protective layer is vital for suppressing the continuous decomposition of the electrolyte, which in turn improves the cyclability and discharge capacity retention of the battery. msesupplies.com The incorporation of EMSF and similar FSI-inspired compounds can contribute to the formation of a more effective, FSI-derived SEI. confex.com While some reports indicate that single sulfonyl-based electrolytes can still have unsatisfactory Coulombic efficiencies, the use of these compounds in combination with other solvents and salts is a promising area of research. google.com

Table 1: Comparison of Properties for Selected Electrolyte Solvents

| Solvent | Chemical Formula | Melting Point (°C) | Key Advantage in Electrolytes |

|---|---|---|---|

| N,N-dimethylsulfamoyl fluoride (DSF) | C2H6FNO2S | -16 | Improves battery cycling. google.com |

| This compound (EMSF) | C3H8FNO2S | -65 | Lowers melting point, widening operating temperature. google.com |

| Diethylsulfamoyl fluoride (DESF) | C4H10FNO2S | -35 | Lowers melting point compared to DSF. google.com |

| Bis(2-methoxyethyl) sulfamoyl fluoride (BMSF) | C6H14FNO4S | -37 | Enhanced boiling point and low melting point. google.com |

Building Block for the Synthesis of Complex Organic Molecules and Libraries

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its chemical structure, containing a reactive sulfamoyl fluoride group, allows for its incorporation into a variety of molecular scaffolds. This makes it a useful starting material or intermediate in the creation of chemical libraries for drug discovery and materials science research. The presence of the ethyl and methyl groups on the nitrogen atom provides specific steric and electronic properties that can be exploited in targeted synthesis.

Involvement in Sulfamoyl Radical Generation and Subsequent Transformations

The sulfamoyl fluoride group in this compound can be involved in radical reactions. While the fluoride radical itself is energetically difficult to form, the broader class of sulfonyl halides can undergo transformations that involve radical intermediates. google.com For instance, amidyl radicals can be generated from related sulfonamide structures under electrochemical conditions, leading to novel cyclization reactions. researchgate.net Although specific research on sulfamoyl radical generation directly from EMSF is not detailed in the provided context, the known reactivity of the sulfonyl fluoride group suggests its potential participation in such transformations, opening avenues for the synthesis of novel heterocyclic compounds. google.com

Contribution to Novel Fluorination Methodologies

This compound is part of a broader class of N,N-disubstituted sulfamoyl fluorides that are instrumental in modern fluorination chemistry. These compounds are noted for their stability, particularly towards hydrolysis under basic conditions. google.com The strong sulfur-fluorine bond minimizes undesired side reactions, allowing for precise fluorination of complex molecules. google.com

Recent advancements have focused on efficient methods for synthesizing N,N-branched sulfamoyl fluorides, including EMSF. One such method involves the use of bismuth trifluoride (BiF3) as a fluorinating agent for N,N-branched sulfamoyl non-fluorohalides. google.comjustia.comgoogle.com This non-aqueous method offers high purity and quantitative yields of the desired sulfamoyl fluoride. google.comjustia.comgoogle.com The reaction is versatile, accommodating various alkyl and functionalized groups on the nitrogen atom. google.comjustia.com

Furthermore, the reactivity of the SO2-F bond can be modulated. For example, weakly acidic solvents or additives can assist in the heterolytic cleavage of the S-F bond, facilitating nucleophilic substitution of the fluoride. google.com This controlled reactivity makes sulfamoyl fluorides like EMSF valuable reagents in the development of new fluorination strategies for producing pharmaceuticals, agrochemicals, and advanced materials.

Structure Reactivity Relationships in N Ethyl N Methylsulfamoyl Fluoride Derivatives

Synthesis and Characterization of Related N,N-Branched Sulfamoyl Fluorides

The synthesis of N,N-branched sulfamoyl fluorides, such as N-Ethyl-N-methylsulfamoyl fluoride (B91410), is often achieved through the fluorination of their corresponding sulfamoyl chloride precursors. A notable and efficient method involves the use of bismuth trifluoride (BiF₃) as a fluorinating agent. justia.comgoogle.comgoogle.com This non-aqueous process is valued for its ability to produce high-purity products in excellent yields. google.comgoogle.com

The general reaction involves contacting an N,N-branched sulfamoyl non-fluorohalide (where the halide is typically chlorine) with BiF₃. google.com For the synthesis of N-Ethyl-N-methylsulfamoyl fluoride, N-methyl-N-ethyl sulfamoyl chloride is heated with BiF₃. justia.comgoogle.com The reaction is typically performed without a solvent and involves heating the mixture in stages. For instance, the mixture can be heated first to around 70°C, followed by a prolonged period at a higher temperature, such as 110°C, to drive the reaction to completion. justia.comgoogle.com The final product is then isolated by distillation under reduced pressure, yielding a clear, colorless liquid. justia.comgoogle.com This method has been used to synthesize various N,N-branched sulfamoyl fluorides, demonstrating its versatility. justia.comgoogle.com

Table 1: Synthesis of this compound via Halide Exchange

| Parameter | Description |

| Reactant | N-methyl-N-ethyl sulfamoyl chloride |

| Reagent | Bismuth trifluoride (BiF₃) |

| Conditions | Heat at 70°C for 2 hours, then 110°C for 15 hours, with stirring. justia.comgoogle.com |

| Solvent | Typically none (neat reaction). justia.comgoogle.com |

| Isolation | Distillation at reduced pressure. justia.comgoogle.com |

| Yield | >94% justia.comgoogle.com |

Characterization of this compound confirms its molecular structure and purity. chemscene.comsigmaaldrich.comuni.lu Basic characterization data is summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1458771-72-6 chemscene.comsigmaaldrich.com |

| Molecular Formula | C₃H₈FNO₂S chemscene.comuni.lu |

| Molecular Weight | 141.16 g/mol chemscene.com |

| InChIKey | YWIUDOIMHLCDJG-UHFFFAOYSA-N sigmaaldrich.comuni.lu |

| Appearance | Clear colorless liquid justia.comgoogle.com |

Impact of N-Alkyl Substituent Variation on Reactivity and Stability

The nature of the substituents on the nitrogen atom of a sulfamoyl fluoride has a profound impact on the compound's stability and reactivity. This compound is an N,N-disubstituted sulfamoyl fluoride, a class of compounds known for remarkable stability. nih.gov This high stability is in part due to the presence of two electron-donating alkyl groups (ethyl and methyl) attached to the nitrogen.

These alkyl groups increase the electron density on the nitrogen atom. This electronic effect is believed to strengthen the S-N bond and decrease the electrophilicity of the sulfur(VI) center. nih.gov Consequently, molecules with electron-donating substituents like alkyl groups exhibit notably low reactivity toward nucleophiles. nih.gov This inherent stability allows them to remain intact even under harsh conditions, such as exposure to strong bases and reductants. nih.gov

In contrast, sulfamoyl fluorides derived from primary amines (N-monosubstituted) or those with electron-withdrawing groups on the nitrogen are generally more reactive. nih.gov The stability of N,N-disubstituted sulfamoyl fluorides like this compound makes them excellent candidates for applications where a robust chemical handle is needed, such as in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govresearchgate.net While their reactivity is low, it can be unlocked under specific catalytic conditions, for example, through activation with Lewis acids, which facilitates their reaction with nucleophiles. nih.gov

The steric hindrance provided by the two alkyl groups also contributes to the compound's stability by shielding the electrophilic sulfur center from nucleophilic attack. nih.gov The difference between an ethyl and a methyl group is relatively small, but variations to larger, bulkier alkyl groups can further modulate this steric effect, influencing both stability and the conditions required for reaction.

Development of N-Substituted Sulfamoyl Fluoride Congeners

The robust and selectively reactive nature of the sulfamoyl fluoride group makes it an important building block for developing diverse congeners. This compound serves as a representative example of a scaffold that can be used to generate a wide array of more complex molecules. The development of these congeners often leverages the principles of SuFEx chemistry, where the sulfamoyl fluoride acts as a connective hub. nih.gov

One major avenue of development is the reaction of N,N-disubstituted sulfamoyl fluorides with various amines to form sulfamides. rsc.org This transformation allows for the linking of two different molecular fragments, with the sulfamide (B24259) group acting as a stable bridge. This strategy has been employed in drug discovery to synthesize libraries of compounds for biological screening. d-nb.info For example, N-substituted 4-sulfamoylbenzoic acid derivatives have been developed as potential inhibitors of enzymes like cytosolic phospholipase A2α. d-nb.info In these studies, the substituents on the sulfamoyl nitrogen are systematically varied to probe structure-activity relationships and optimize inhibitory potency. d-nb.info

The development of congeners also includes the synthesis of molecules where the sulfamoyl fluoride moiety is attached to complex scaffolds, such as nucleosides. nih.gov These "SuFNucs" can then undergo further SuFEx reactions to create peptide-nucleoside conjugates and other functionalized biomolecules. nih.gov This highlights the modularity afforded by the sulfamoyl fluoride group in constructing complex chemical architectures. The ability to start with a simple, stable precursor and then selectively react it to form a diverse set of products is a cornerstone of modern synthetic chemistry. researchgate.net

Future Research Directions and Perspectives

Innovation in Sustainable and Economical Synthetic Routes

Current methods often rely on the fluorination of the corresponding sulfamoyl chloride. While effective, these routes can involve reagents that are toxic or difficult to handle. asiaresearchnews.com A significant area for innovation lies in the development of catalytic systems that can achieve this transformation under milder conditions and with higher atom economy. For instance, research into surfactant-based catalysis that enables nucleophilic fluorination in aqueous media could provide a more sustainable alternative to traditional organic solvents. digitellinc.com The use of potassium fluoride (B91410) as a benign fluorine source is a key aspect of these greener protocols. sciencedaily.comresearchgate.net

Furthermore, mechanochemical methods, which use mechanical force to induce chemical reactions in the absence of bulk solvents, present another exciting frontier. kuleuven.be Developing a solvent-free, mechanochemical process for producing N-Ethyl-N-methylsulfamoyl fluoride could dramatically shorten reaction times and simplify purification, offering both ecological and economic advantages. kuleuven.be Electrochemical synthesis, utilizing electricity to drive the conversion of thiols or disulfides directly to sulfonyl fluorides, also represents a promising oxidant-free strategy. rsc.org

| Synthetic Approach | Key Features | Potential Advantages | References |

| Aqueous Fluorination | Utilizes surfactant-based catalysis in water. | Reduces reliance on toxic organic solvents. | digitellinc.com |

| Mechanochemistry | Solvent-free synthesis using a mixer mill. | Shorter reaction times, reduced waste, simplified purification. | kuleuven.be |

| Electrochemical Synthesis | Oxidant-free conversion of thiols/disulfides. | Avoids chemical oxidants, uses electricity as a clean reagent. | rsc.org |

| Improved Catalysis | Use of reagents like SHC5® and KF. | Safe, low-cost, high-efficiency, non-toxic by-products. | sciencedaily.comasiaresearchnews.com |

Exploration of Undiscovered Reactivity Modes and Catalytic Applications

While the fundamental reactivity of sulfamoyl fluorides is understood, there remains significant potential to uncover new reaction pathways and expand their use in catalysis. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a "click chemistry" process, has already demonstrated the utility of these compounds in rapidly assembling complex molecules. sciencedaily.comsigmaaldrich.com

Future research will likely focus on developing novel catalytic systems to activate the relatively inert S-F bond under increasingly mild conditions. nih.gov Lewis acids, such as calcium bis(triflimide) (Ca(NTf₂)₂), have shown promise in catalyzing SuFEx reactions, including those with dialkylsulfamoyl fluorides. nih.gov The exploration of other metal-based and organocatalytic systems, such as N-heterocyclic carbenes (NHCs), could further broaden the scope of these transformations, allowing for the efficient synthesis of a wide array of sulfonamides, sulfamates, and sulfamides. nih.govbohrium.com

The generation of fluorosulfonyl radicals via photoredox or electrocatalysis opens up entirely new avenues for reactivity. sigmaaldrich.comnih.gov These highly reactive intermediates can participate in a variety of addition reactions, enabling the synthesis of complex alkylsulfonyl fluorides that are otherwise difficult to access. sigmaaldrich.com Investigating the participation of this compound in such radical-based transformations could lead to the discovery of novel synthetic methodologies.

Furthermore, the development of catalysts for the direct, one-pot synthesis of functionalized sulfamoyl fluorides from simple precursors remains a significant goal. acs.org For example, palladium-catalyzed methods that combine C-S bond formation with in-situ oxidation and fluorination represent a powerful strategy for constructing aryl sulfonyl fluorides, and similar approaches could be adapted for sulfamoyl fluorides. nih.gov

Advanced Computational Modeling for Predictive Design and Material Science

Computational chemistry provides an invaluable tool for understanding and predicting the behavior of molecules, accelerating the pace of discovery. nih.gov For this compound, advanced computational modeling can offer deep insights into its structure, properties, and reactivity, guiding the rational design of new materials and catalysts.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:

Analyze Structure-Property Relationships: By calculating electronic properties, bond energies, and molecular orbitals, researchers can understand how the ethyl and methyl groups influence the reactivity of the sulfamoyl fluoride moiety. nih.gov

Predict Reaction Mechanisms: Computational modeling can elucidate the transition states and energy profiles of reactions involving this compound, helping to rationalize experimental observations and predict the feasibility of new transformations. nih.gov

Design Novel Catalysts: By simulating the interaction of the sulfamoyl fluoride with potential catalysts, it is possible to design more effective catalytic systems for its activation and functionalization.

Model Material Properties: In material science applications, such as electrolytes, computational studies can predict key properties like ionic conductivity, electrochemical stability, and interactions with other components. nih.gov Combining these calculations with X-ray crystallographic studies provides a powerful approach to understanding structure-property correlations in materials incorporating this compound. nih.gov

The use of these predictive models will be crucial for efficiently screening new ideas and focusing experimental efforts on the most promising avenues, from designing new drugs to developing next-generation materials. rsc.org

Expanding Utility in Emerging Fields Beyond Energy Storage

While this compound and related compounds have shown significant promise as components of electrolytes for high-voltage lithium batteries, their utility extends far beyond energy storage. mdpi.comrsc.orgresearchgate.netresearchgate.net The unique properties of the sulfamoyl fluoride group make it an attractive functional group for applications in medicinal chemistry, agrochemicals, and materials science. evitachem.com

Medicinal Chemistry and Chemical Biology: The sulfamoyl fluoride moiety is remarkably stable under physiological conditions yet can be selectively reacted, making it an ideal "warhead" for covalent enzyme inhibitors. nih.gov Future research could explore the incorporation of the this compound group into molecules designed to target specific enzymes implicated in diseases such as cancer or neuroinflammation. scholaris.canih.gov Its use as a versatile building block in the synthesis of complex pharmaceuticals is an area of active development. evitachem.comgoogle.comgoogle.com Furthermore, sulfamoyl fluorides are valuable tools for chemical biology, used in applications like bioconjugation and the development of chemical probes to study biological processes. rsc.org The functionalization of nucleosides with sulfamoyl fluoride groups to create "SuFNucs" that can undergo selective SuFEx reactions is a recent example of this potential. acs.org

Agrochemicals: The inclusion of fluorine atoms often enhances the biological activity of agrochemicals like herbicides, insecticides, and fungicides. researchgate.net The sulfamoyl fluoride group could be incorporated into new pesticide designs to improve their efficacy, metabolic stability, and transport properties within the target organism. researchgate.net Research in this area would involve synthesizing and screening novel this compound derivatives for their activity against various agricultural pests and diseases.

Materials Science: Beyond electrolytes, the sulfamoyl fluoride group can be used to create novel polymers and materials through SuFEx click chemistry. sigmaaldrich.com For example, the reaction of bis(sulfamoyl fluorides) with appropriate linkers can generate polysulfamides, a class of polymers with tunable thermal properties and potential applications in advanced materials. acs.org The integration of the sulfamoyl fluoride moiety into ionic liquids is also being explored to create functional materials that bridge the gap between chemical biology and materials design. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-N-methylsulfamoyl fluoride, and how can researchers optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, substituting a hydroxyl or halide group in precursor molecules (e.g., sulfamoyl chlorides) with fluorine using fluorinating agents like DAST (diethylaminosulfur trifluoride). Optimization involves controlling reaction temperature (0–5°C to minimize side reactions), anhydrous conditions, and stoichiometric excess of the fluorinating agent . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using DMF/chloroform) is critical for isolating high-purity product.

Q. How should researchers characterize This compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C, ¹⁹F): Validate substituent positions and fluorine integration. For ¹⁹F NMR, expect a singlet near δ -60 ppm due to the sulfamoyl fluoride group .

- FTIR : Confirm S=O (1350–1200 cm⁻¹) and S-F (800–700 cm⁻¹) stretching vibrations .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 157.02) and isotopic patterns .

Q. What safety protocols are essential when handling This compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation of vapors .

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate to hydrolyze reactive fluoride groups .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers design experiments to assess the hydrolytic stability of This compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC-UV at 254 nm.

- Kinetic Analysis : Calculate rate constants (k) using pseudo-first-order kinetics. Hydrolysis is expected to accelerate in alkaline conditions due to nucleophilic attack by OH⁻ on the electrophilic sulfur center .

- Product Identification : Use LC-MS/MS to detect hydrolysis byproducts (e.g., sulfamic acid derivatives) .

Q. What computational methods are suitable for predicting the reactivity of This compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions with amines/thiols. Basis sets like B3LYP/6-311+G(d,p) are recommended for sulfur and fluorine atoms .

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent polarity’s impact on reaction pathways .

Q. How can contradictions in reported toxicity data for sulfamoyl fluorides be resolved?

- Methodological Answer :

- Data Harmonization : Cross-reference studies using standardized assays (e.g., OECD Test Guidelines 423 for acute oral toxicity).

- Confounding Variables : Control for impurities (e.g., residual fluorinating agents) via rigorous purification and LC-MS validation .

- In vitro vs. In vivo Discrepancies**: Perform parallel assays (e.g., Ames test for mutagenicity and rodent models) to evaluate metabolic activation differences .

Q. What methodologies are recommended for studying environmental persistence of This compound in aquatic systems?

- Methodological Answer :

- Microcosm Experiments : Incubate the compound in simulated freshwater (pH 7.4, 20°C) with sediment and microbial communities. Track degradation via ¹⁹F NMR or ion chromatography for fluoride release .

- QSAR Modeling : Use EPI Suite or OPERA to predict bioaccumulation and biodegradation half-lives based on logP and molecular connectivity indices .

Data Analysis and Reproducibility

Q. How should researchers address variability in spectroscopic data across different laboratories?

- Methodological Answer :

- Standardization : Use certified reference materials (e.g., NIST-traceable NMR calibration standards) .

- Inter-laboratory Studies : Participate in round-robin tests to harmonize instrumentation parameters (e.g., NMR pulse angles, LC-MS ionization voltages) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.